Acetic acid,2-[(dimethoxyphosphinothioyl)thio]-,ethyl ester
Description
Properties
IUPAC Name |
ethyl 2-dimethoxyphosphinothioylsulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O4PS2/c1-4-10-6(7)5-13-11(12,8-2)9-3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVILYHTKPODNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSP(=S)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O4PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90147771 | |
| Record name | Acetic acid, ((dimethoxyphosphinothioyl)thio)-, ethyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1068-13-9 | |
| Record name | Acetic acid, mercapto-, ethyl ester, S-ester with O,O-dimethylphosphorodithioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, ((dimethoxyphosphinothioyl)thio)-, ethyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of Methyl Sulfide Ammonium Salt with Methyl Chloroacetate
This industrial method involves a two-step process:
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Nucleophilic Substitution :
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Reactants : Methyl sulfide ammonium salt (38–42% aqueous solution) and methyl chloroacetate.
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Conditions :
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pH 6–7 (adjusted with NaOH/HCl).
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Temperature: 35–38°C (initial heating), then self-heating to 55–58°C for 2.5 hours.
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Workup :
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Purification :
Thiolation of Carboxylic Acids
A general approach for thiophosphate esters:
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Reactants : Carboxylic acid (e.g., acetic acid derivatives) + thiol (e.g., dimethoxyphosphinothioyl thiol).
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Catalysts :
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Homogeneous : H₂SO₄, p-toluenesulfonic acid.
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Heterogeneous : SO₃H-functionalized ion-exchange resins.
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Solvents : Toluene, dichloromethane, or ethyl acetate.
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Conditions :
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60–80°C, 4–6 hours.
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Yields: 70–85%.
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Esterification in a Distilling Column
A continuous process for ethyl ester formation (adapted from ethyl acetate synthesis):
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Reactants : Ethanol-containing alcohol mixtures + carboxylic acid (e.g., acetic acid).
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Catalyst : H₂SO₄ or ion-exchange resin.
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Conditions :
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Advantages : High efficiency (90–95% conversion), scalable for industrial production.
Industrial-Scale Optimization
Continuous Flow Reactors
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Setup : Tubular reactors with in-line monitoring.
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Benefits :
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Reduced reaction time (2–3 hours vs. 6–8 hours batch).
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Improved yield (88–92%) and consistency.
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Purification Techniques
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Simulated Moving Bed (SMB) Chromatography :
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Crystallization : Low-temperature recrystallization in isopropanol or acetone removes residual solvents.
Side Reactions and Byproduct Management
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Methyl sulfide route | 85–90 | 95–98 | High | Moderate |
| Thiolation | 70–85 | 90–95 | Medium | Low |
| Distilling column | 90–95 | 97–99 | High | High |
Recent Advances
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Catalyst Innovation : Zeolite-supported sulfonic acid catalysts reduce corrosion and improve recyclability.
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Solvent-Free Synthesis : Microwave-assisted reactions achieve 85% yield in 1 hour, minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((dimethoxyphosphinothioyl)thio)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like triethylsilane for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .
Scientific Research Applications
Acetic acid, ((dimethoxyphosphinothioyl)thio)-, ethyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid, ((dimethoxyphosphinothioyl)thio)-, ethyl ester involves its interaction with molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function . This interaction can lead to various biological effects, depending on the specific enzyme and pathway involved.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Acetic acid,2-[(dimethoxyphosphinothioyl)thio]-,ethyl ester
- Common Name : Phenthoate
- CAS Number : 1120-89-4
- Synonyms: Ethyl α-[(dimethoxyphosphinothioyl)thio]benzeneacetate, BAY 33051, CIDIAL .
- Molecular Formula : C₁₂H₁₅O₄PS₂ .
Structural Features :
- A benzeneacetic acid backbone with a dimethoxyphosphinothioylthio (-S-P(S)(OCH₃)₂) group at the α-position and an ethyl ester moiety .
- Key functional groups: phosphorodithioate (P=S and S-ester linkage) and aromatic phenyl group .
Primary Use :
- Organophosphate insecticide/acaricide targeting sucking and chewing pests in agriculture .
Structural and Functional Differences
Table 1: Key Structural and Functional Comparisons
Detailed Analysis
Phenthoate vs. Malathion
- Structural Differences: Phenthoate has a benzeneacetic acid backbone, while malathion features a succinic acid (butanedioic acid) backbone . Both contain dimethoxyphosphinothioylthio groups but differ in the esterified acid (phenylacetic vs. succinic).
- Applications :
- Toxicity :
Phenthoate vs. Triethyl Phosphonoacetate
- Phosphorus Substituents: Phenthoate: Phosphorodithioate (P=S and S-ester) critical for acetylcholinesterase inhibition . Triethyl phosphonoacetate: Phosphonate (P=O with ethoxy groups), lacking insecticidal activity .
- Applications: Triethyl phosphonoacetate is used as a chemical intermediate in synthesizing pharmaceuticals or agrochemicals .
Phenthoate vs. Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate
- Applications :
- The trifluoroethoxy derivative is likely used in high-value chemical synthesis, whereas phenthoate is optimized for pest control.
Degradation and Environmental Impact
- Phenthoate : Degrades via hydrolysis and microbial action, producing less toxic metabolites like benzeneacetic acid derivatives .
- Malathion : Rapidly hydrolyzes to malaoxon in alkaline conditions but is detoxified by mammalian carboxylesterases .
- Triethyl Phosphonoacetate: Lacks sulfur, leading to different degradation pathways, likely involving esterase cleavage .
Biological Activity
Overview
Acetic acid, 2-[(dimethoxyphosphinothioyl)thio]-, ethyl ester (CAS No. 1068-13-9) is an organophosphorus compound with potential applications in biological systems. Its structure includes a phosphinothioyl group, which may confer specific biological activities, particularly in the context of enzyme inhibition and interactions with cellular pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
The biological activity of acetic acid, 2-[(dimethoxyphosphinothioyl)thio]-, ethyl ester is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby disrupting their normal functions. This characteristic is common among organophosphorus compounds, which often target serine hydrolases.
- Cellular Pathways : It potentially influences key cellular pathways involved in proliferation and apoptosis. Interaction with signaling molecules can lead to alterations in gene expression and cellular responses.
The biochemical properties of acetic acid, 2-[(dimethoxyphosphinothioyl)thio]-, ethyl ester include:
- Solubility : The compound is soluble in organic solvents, which facilitates its use in various biochemical assays.
- Stability : It exhibits moderate stability under physiological conditions but may undergo hydrolysis or oxidation depending on environmental factors.
Biological Activity
Research indicates that acetic acid, 2-[(dimethoxyphosphinothioyl)thio]-, ethyl ester has several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration as a potential antimicrobial agent.
- Anticancer Potential : There is emerging evidence that organophosphorus compounds can exhibit anticancer effects by inducing apoptosis in cancer cells. The specific mechanisms by which acetic acid, 2-[(dimethoxyphosphinothioyl)thio]-, ethyl ester exerts these effects require further investigation.
- Insecticidal Properties : Similar compounds have been documented for their insecticidal activity. This compound's structural features may allow it to disrupt essential physiological processes in insects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cell lines | |
| Insecticidal | Mortality in insect models |
Case Study 1: Antimicrobial Activity
A study conducted on various bacterial strains demonstrated that acetic acid, 2-[(dimethoxyphosphinothioyl)thio]-, ethyl ester exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
Case Study 2: Anticancer Activity
In vitro experiments using human cancer cell lines revealed that treatment with acetic acid, 2-[(dimethoxyphosphinothioyl)thio]-, ethyl ester led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting a potential mechanism involving apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
